molecular formula C12H17F2NO4 B1457467 5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1822529-25-8

5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B1457467
CAS No.: 1822529-25-8
M. Wt: 277.26 g/mol
InChI Key: OXXSWURHJYLTIL-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C12H17F2NO4 and its molecular weight is 277.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of amide bonds. The compound’s interaction with enzymes such as proteases and peptidases is crucial for its role in peptide synthesis. These interactions often involve the formation of covalent bonds between the compound and the enzyme’s active site, leading to the stabilization of reaction intermediates and the promotion of efficient catalysis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity. This binding can result in the inhibition of enzyme activity by blocking the active site or the activation of enzymes by inducing a conformational change that enhances their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. These interactions can lead to changes in the production and utilization of metabolic intermediates, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, with higher concentrations often observed in specific tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular processes. Its activity and function can be influenced by its subcellular localization, with specific effects observed in different cellular compartments .

Properties

IUPAC Name

2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSWURHJYLTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822529-25-8
Record name 5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
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5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
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5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
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5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
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5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
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5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

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